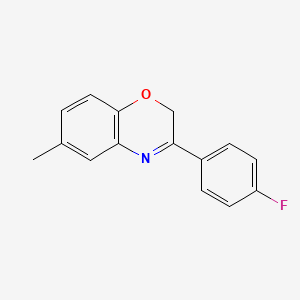

3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

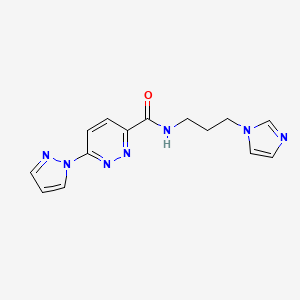

The compound "3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a fused benzene and oxazine ring. This class of compounds has been studied for various biological activities and applications in material science. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and analyzed for their properties and potential applications.

Synthesis Analysis

The synthesis of benzoxazine derivatives typically involves multi-step procedures starting from corresponding benzazoles or other aromatic precursors. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure from pentafluorophenyl benzazoles . Similarly, a series of 4H-3,1-benzoxazin-4-ones with various substituents at the 2- and 6-positions have been prepared, indicating the versatility of the synthetic routes for this class of compounds . These methods could potentially be adapted for the synthesis of "3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the orientation of substituents around the benzoxazine core. For example, in 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one, the plane of the carbamate group forms a specific angle with the benzene ring, which can influence the compound's properties . The molecular structure can be further analyzed using techniques such as FT-IR, Raman spectroscopy, and DFT calculations, as demonstrated for 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives . These analyses can provide insights into the stability, reactivity, and vibrational properties of the compounds.

Chemical Reactions Analysis

The reactivity of benzoxazine derivatives can be influenced by the nature of the substituents attached to the core structure. For example, the presence of activating (methyl) or deactivating (nitro, chloro) groups can significantly affect the compound's reactivity . The chemical reactions of "3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine" would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, which could be explored through experimental studies and theoretical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives, such as solubility, melting point, and biological activity, are determined by their molecular structure. For instance, substituted 1,4-benzoxazines with an amino side chain have been found to modulate intracellular calcium activity, with the potency depending on the nature of the substituents . The specific physical and chemical properties of "3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine" would need to be empirically determined, but its structure suggests potential biological activity that could be of interest for further research.

Aplicaciones Científicas De Investigación

Intracellular Calcium Activity Modulation

Research on substituted 1,4-benzoxazines, such as those bearing a 4-fluorophenyl group, has shown moderate activity on intracellular calcium. These compounds, particularly those with a homoveratrylamino moiety, exhibited superior potency in modulating intracellular calcium levels, indicating potential for medical application in diseases where calcium signaling is disrupted (Bourlot et al., 1998).

Synthesis Methodologies

Efficient synthesis approaches for compounds like aprepitant, which involves a derivative structure related to 3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine, have been developed to improve the accessibility of these compounds for further research and development (Brands et al., 2003).

Antibacterial Activity

Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group have shown potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This highlights the potential of 3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine derivatives in addressing antibiotic resistance (Asahina et al., 2008).

Mineralocorticoid Receptor Antagonism

Benzoxazin-3-one derivatives, related to the core structure of interest, have been identified as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. This discovery opens avenues for the treatment of cardiovascular diseases such as hypertension and congestive heart failure (Hasui et al., 2011).

Fluorescent Probes for Sensing

Derivatives of benzoxazine, including those with fluorophenyl groups, have been applied in the development of fluorescent probes for sensing pH and metal cations. This application is significant for biochemical research and medical diagnostics (Tanaka et al., 2001).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with the compound of interest, have demonstrated potent in vitro cytotoxic activity against certain cancer cell lines. This highlights the potential therapeutic applications of fluorinated benzoxazine derivatives in cancer treatment (Hutchinson et al., 2001).

Mecanismo De Acción

Target of Action

Compounds like “3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine” often target specific proteins or enzymes in the body. The exact target can vary widely depending on the specific structure of the compound and its functional groups .

Mode of Action

Once the compound binds to its target, it can modulate the target’s activity. This could involve inhibiting the target’s function, enhancing it, or altering it in some other way .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to decreased production of certain metabolites .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties will determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence how well it is absorbed, how widely it is distributed in the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The ultimate effect of the compound will depend on the roles of the targets and pathways it affects. This could range from killing cancer cells to reducing inflammation, depending on the specific mechanisms involved .

Action Environment

The compound’s efficacy and stability can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can all affect the compound’s stability and how effectively it can bind to its targets .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXBNOADBOUOEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)

![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)

![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)